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Compound of Interest

Compound Name: 1-Chloro-4-propylbenzene

Cat. No.: B1580988

An In-depth Technical Guide to 1-Chloro-4-propylbenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-chloro-4-propylbenzene, a
halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. It is designed
for researchers, scientists, and drug development professionals, offering field-proven insights
into its synthesis, properties, and applications as a versatile chemical intermediate.

Core Identification and Nomenclature

1-Chloro-4-propylbenzene is an organic compound distinguished by a benzene ring
substituted with a chlorine atom and a propyl group at the para position. This substitution
pattern makes it a valuable building block in the synthesis of more complex molecules.

e CAS Number: 52944-34-0[1][2][3]
e |[UPAC Name: 1-chloro-4-propylbenzene[1]

e Synonyms: 4-Propylchlorobenzene, p-Chloropropylbenzene, Benzene, 1-chloro-4-propyl-[1]

[4115]

The structure consists of a stable aromatic core with two distinct functional groups that can be
manipulated for further chemical transformations.
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Caption: Chemical Structure of 1-Chloro-4-propylbenzene.

Physicochemical and Spectroscopic Properties

The properties of 1-chloro-4-propylbenzene are dictated by its molecular structure, combining

the characteristics of an alkylbenzene and a chloroaromatic compound. This data is critical for

designing reaction conditions and purification protocols.

Property Value Source(s)
Molecular Formula CoH1:1Cl [1][2][4]
Molecular Weight 154.64 g/mol [41[5]
Colorless to light yellow clear
Appearance o [4]
liquid
Purity >98.0% (GC) [4]

Room Temperature

Storage Temperature
(Recommended <15°C)

XLogP3 4.2

[5]

Hydrogen Bond Donor Count 0

[5]

Hydrogen Bond Acceptor
Count

[5]

Rotatable Bond Count 2

[5]

Synthesis Strategy: A Mechanistic Perspective

The synthesis of 1-chloro-4-propylbenzene requires careful consideration of electrophilic

aromatic substitution directing effects and the potential for carbocation rearrangements. A direct

Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is not a viable primary route

due to this fundamental mechanistic principle.

Causality Behind the Preferred Synthetic Route:
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Direct alkylation with a primary alkyl halide like 1-chloropropane in the presence of a Lewis acid
(e.g., AICI3) leads to the formation of a primary carbocation. This species rapidly rearranges via
a hydride shift to a more stable secondary carbocation. Consequently, the major product would

be 1-chloro-4-isopropylbenzene, not the desired n-propyl isomer.

To circumvent this, a two-step Friedel-Crafts acylation followed by reduction is the authoritative

and reliable method.

» Friedel-Crafts Acylation: Chlorobenzene is reacted with propanoyl! chloride and a Lewis acid
catalyst. The acylium ion formed does not undergo rearrangement. The chloro group is an
ortho-, para-director, leading to the desired para-substituted product, 4-chloropropiophenone.

o Clemmensen Reduction: The ketone functional group of 4-chloropropiophenone is then
reduced to a methylene group using amalgamated zinc and hydrochloric acid. This step
selectively reduces the carbonyl without affecting the aromatic ring or the chloro-substituent.
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Caption: Preferred synthetic route for 1-Chloro-4-propylbenzene.
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Synthetic Utility and Key Reactions

1-Chloro-4-propylbenzene is a versatile substrate for various cross-coupling reactions, which
are foundational in modern drug discovery for constructing carbon-carbon and carbon-
heteroatom bonds. The presence of the chloro group provides a handle for such
transformations.

e Suzuki Coupling: The chloro-substituent can be coupled with boronic acids in the presence
of a palladium catalyst to form biaryl structures.

o Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling
the synthesis of substituted anilines, which are prevalent in pharmaceuticals.

o Grignard Reagent Formation: The compound can be converted to the corresponding
Grignard reagent, 4-propylphenylmagnesium chloride, a potent nucleophile for creating new
C-C bonds with carbonyls and other electrophiles.

Suzuki Coupling
(+ R-B(OH)2)

Pd Catalyst Buchwald-Hartwig
(+ R2NH)

4-Propyl-1,1"-biphenyl Derivative]

1-Chloro-4-propylbenzene N-Aryl-4-propylaniline Derivativg

Grignard Formation
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(+ Mg) pylphenylmag )
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Caption: Key transformations of 1-Chloro-4-propylbenzene.

Application in Drug Discovery and Development
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While not an active pharmaceutical ingredient itself, 1-chloro-4-propylbenzene serves as a
crucial fragment and intermediate in medicinal chemistry. The chloro-substituent is a
bioisostere for other groups and can participate in halogen bonding, a key interaction in
protein-ligand binding.[6] Over 250 FDA-approved drugs contain chlorine, highlighting the
importance of chloro-aromatic scaffolds in pharmaceuticals.[7]

Strategic Value:

» Scaffold Development: The p-chloropropylbenzene moiety can be elaborated into more
complex drug candidates.

o Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment to probe
binding pockets of biological targets. The propyl group provides lipophilicity to enhance
membrane permeability, while the chlorine offers a vector for chemical modification and
potential halogen bonding.

e Lead Optimization: In lead optimization campaigns, introducing a p-chloropropy! group can
modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and
excretion).

Experimental Protocol: Palladium-Catalyzed Suzuki
Coupling

This protocol describes a representative synthesis of a 4-propyl-1,1'-biphenyl derivative,
illustrating the utility of 1-chloro-4-propylbenzene as a coupling partner.

Objective: To synthesize 4-methyl-4'-propyl-1,1'-biphenyl.

Materials:

1-Chloro-4-propylbenzene

4-Methylphenylboronic acid

Palladium(ll) acetate (Pd(OAC)2)

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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e Potassium phosphate (K3sPOa)
e Toluene/Water (10:1 mixture)
Procedure:

 Inert Atmosphere: To an oven-dried Schlenk flask, add 1-chloro-4-propylbenzene (1.0 eq),
4-methylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

o Catalyst Preparation: In a separate vial, add palladium(ll) acetate (0.02 eq) and SPhos (0.04
eq).

o Solvent Addition: Degas the toluene/water solvent mixture by bubbling argon through it for 30
minutes. Add the solvent to the Schlenk flask containing the reagents.

e Reaction Initiation: Add the catalyst mixture to the Schlenk flask.

» Heating: Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously
for 12-18 hours.

o Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with
water and brine. Dry the organic layer over anhydrous sodium sulfate.

 Purification: Concentrate the organic layer in vacuo and purify the crude product by column
chromatography on silica gel to yield the desired biphenyl product.

Causality and Self-Validation:

e Ligand Choice (SPhos): SPhos is an electron-rich, bulky phosphine ligand that promotes the
oxidative addition of the relatively unreactive aryl chloride to the palladium center, a critical
step for high-yield coupling.

» Base (K3POa4): A moderately strong base is required to facilitate the transmetalation step
without causing degradation of the starting materials or product.

 Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high
temperatures. An inert atmosphere prevents catalyst deactivation and ensures reproducible
results.
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Caption: Workflow for Suzuki coupling of 1-Chloro-4-propylbenzene.

Safety and Handling

Proper handling of 1-chloro-4-propylbenzene is essential due to its potential hazards. All
procedures should be conducted in a well-ventilated fume hood while wearing appropriate
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personal protective equipment (PPE).

GHS Hazard Information:[8][9]

Hazard Class Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.
Acute Toxicity (Oral) H302 Harmful if swallowed.
Aquatic Hazard (Acute) H400 Very toxic to aquatic life.

) ) Very toxic to aquatic life with
Aquatic Hazard (Chronic) H410 .
long lasting effects.

Handling and Storage:

» Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[8]
» Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container.
o First Aid:
o Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical attention.[8]
o Eye Contact: Rinse with plenty of water. If irritation persists, seek medical attention.[8]
o Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[9]

Conclusion

1-Chloro-4-propylbenzene is a chemical intermediate of significant value to the research and
drug development community. Its well-defined physicochemical properties, coupled with a
reliable synthetic pathway that avoids common mechanistic pitfalls, make it a dependable
starting material. Its utility in modern synthetic chemistry, particularly in forming the carbon-
carbon and carbon-heteroatom bonds that are central to many pharmaceutical compounds,
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ensures its continued relevance in the field. Adherence to strict safety protocols is mandatory
when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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